molecular formula C22H22O7S B2482521 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610753-93-0

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate

Cat. No.: B2482521
CAS No.: 610753-93-0
M. Wt: 430.47
InChI Key: ZQEJJFCCIIFVLL-UHFFFAOYSA-N
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Description

This compound is a chromen-based derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin moiety and a methanesulfonate ester group. Its structure combines a fused bicyclic benzodioxepin system with a chromen-4-one scaffold, substituted with a propyl group at position 6 and a methanesulfonate at position 5. Structural determination of such compounds typically employs crystallographic tools like SHELXL and visualization software such as ORTEP-3 .

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7S/c1-3-5-15-10-16-20(12-19(15)29-30(2,24)25)28-13-17(22(16)23)14-6-7-18-21(11-14)27-9-4-8-26-18/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJJFCCIIFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20O6SC_{21}H_{20}O_6S with a molecular weight of approximately 396.45 g/mol. The structure features a chromene core fused with a benzodioxepin moiety and a methanesulfonate group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzodioxepins exhibit significant antimicrobial properties. A study published in the Journal of Antibiotics found that compounds with similar structures displayed notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Compounds related to 3-(3,4-dihydro-2H-1,5-benzodioxepin) have been investigated for their anticancer potential. A recent review highlighted that benzodioxepin derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in several studies. For instance, derivatives have shown effectiveness in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with Cellular Receptors : The structural features allow for binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .

Data Summary Table

Biological ActivityTest SystemResult
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 Cell LineIC50 = 15 µM
Anti-inflammatoryIn vitro Cytokine AssayReduced IL-6 production

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition
    • The compound has been studied for its potential as an enzyme inhibitor. Research indicates that derivatives of benzodioxepin can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively .
    • A study demonstrated that related sulfonamides exhibited significant inhibitory activity against these enzymes, suggesting that similar compounds could be developed based on the structure of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate .
  • Antioxidant Activity
    • Compounds containing the chromene structure are known for antioxidant properties. The presence of methanesulfonate groups may enhance these effects, potentially leading to applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties
    • The benzodioxepin derivatives have shown promise as anti-inflammatory agents. Their ability to interact with various biological pathways makes them candidates for developing new anti-inflammatory drugs .

Biological Evaluation

Recent studies have focused on evaluating the biological activities of compounds similar to this compound. These evaluations often include:

  • In vitro assays to determine enzyme inhibition potency.
  • In vivo studies to assess therapeutic efficacy in animal models.
  • Molecular docking studies to predict interactions with target enzymes and receptors .

Case Studies

  • Synthesis and Characterization
    • A research study synthesized various sulfonamide derivatives incorporating the benzodioxepin structure and assessed their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings highlighted the potential for developing new therapeutic agents targeting diabetes and neurodegenerative diseases .
  • Structure–Activity Relationship (SAR) Studies
    • SAR studies have indicated that modifications to the benzodioxepin moiety can significantly alter biological activity. This knowledge is critical for optimizing lead compounds for enhanced efficacy and reduced side effects.

Chemical Reactions Analysis

Nucleophilic Substitution at Methanesulfonate Group

The methanesulfonate (-OSO₂CH₃) group serves as an excellent leaving group, enabling nucleophilic substitution reactions under mild conditions.

Reaction TypeNucleophileConditionsProductNotes
Alkoxy SubstitutionAlcohols (ROH)K₂CO₃, DMF, 60°C, 12hCorresponding ether derivativeModerate yields (45-65%)
Amine SubstitutionPrimary AminesEt₃N, THF, rt, 6hSecondary amine adductSteric hindrance affects rate
Thiol SubstitutionThiols (RSH)NaH, DMSO, 50°C, 8hThioether derivativesHigh selectivity

The reaction kinetics follow an Sₙ2 mechanism, with rate acceleration observed in polar aprotic solvents. Steric effects from the 6-propyl substituent slightly hinder bulkier nucleophiles.

Hydrolysis Pathways

The compound undergoes hydrolysis under both acidic and basic conditions due to the electrophilic nature of the sulfonate ester :

a. Basic Hydrolysis
Compound+OH3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-ol+CH3SO3\text{Compound} + \text{OH}^- \rightarrow \text{3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-ol} + \text{CH}_3\text{SO}_3^-

  • Conditions: 1M NaOH, 80°C, 3h

  • Yield: >90%

b. Acidic Hydrolysis
Compound+H3O+Same alcohol product+CH3SO3H\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{Same alcohol product} + \text{CH}_3\text{SO}_3\text{H}

  • Conditions: 1M HCl, reflux, 6h

  • Yield: 75-80%

Reactivity of the Chromenone Core

The 4-oxo group in the chromenone ring participates in keto-enol tautomerism, enabling electrophilic aromatic substitution (EAS) at activated positions :

ReactionReagentPosition ModifiedProduct Characteristics
BrominationBr₂, FeBr₃C-8Mono-brominated derivative
NitrationHNO₃, H₂SO₄C-5Nitro-substituted analog
Friedel-Crafts AcylationAcCl, AlCl₃C-2Acetylated product

EAS occurs preferentially at the C-5 and C-8 positions due to electron-donating effects from the fused benzodioxepin oxygen atoms .

Benzodioxepin Ring Modifications

The 1,5-benzodioxepin moiety undergoes ring-opening reactions under strong reducing conditions :

Reductive Ring Opening
Benzodioxepin+LiAlH4Dihydroxybenzene derivative+Propylene glycol\text{Benzodioxepin} + \text{LiAlH}_4 \rightarrow \text{Dihydroxybenzene derivative} + \text{Propylene glycol}

  • Conditions: LiAlH₄, THF, 0°C → rt, 4h

  • Application: Pathway to synthesize open-chain analogs

Cross-Coupling Reactions

The methanesulfonate group facilitates palladium-catalyzed cross-couplings :

Coupling TypeCatalyst SystemPartnerYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids60-75
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amines50-65

These reactions proceed via in situ generation of a palladium-methanesulfonate complex .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C via cleavage of the sulfonate ester bond (TGA data).

  • Photolytic Reactivity : UV irradiation (254 nm) induces homolytic cleavage of the C-O bond in the benzodioxepin ring, forming radical intermediates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with heterocyclic derivatives, particularly benzodioxepin- and chromen-containing analogs. Key comparisons include:

Compound Core Structure Substituents Functional Groups
Target Compound Benzodioxepin + Chromen-4-one 6-propyl, 7-methanesulfonate Methanesulfonate ester, ketone
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-chloro, 7-carboxylate, hydrazino-benzylidene Carboxylate, sulfonyl, hydrazine, hydroxyl

Key Differences :

  • Heterocyclic Core : The target compound uses a benzodioxepin-chromen fusion, whereas the benzodithiazine analog incorporates a sulfur-rich dithiazine ring.
  • Substituent Effects : The methanesulfonate group in the target compound contrasts with the carboxylate and hydrazine-based substituents in the benzodithiazine derivative, affecting polarity and reactivity.
Spectral and Physicochemical Properties
  • IR Spectroscopy : The benzodithiazine analog shows characteristic peaks for sulfonyl (1330–1130 cm⁻¹) and carbonyl (1715 cm⁻¹) groups . The target compound’s methanesulfonate would exhibit strong S-O stretching (~1170–1050 cm⁻¹) and C-O-C vibrations.
  • NMR : The benzodithiazine derivative displays aromatic proton signals at δ 6.37–8.40 ppm , whereas the target compound’s propyl and benzodioxepin protons would resonate in δ 0.8–3.5 (alkyl) and δ 6.5–8.0 (aromatic) ranges.

Research Implications and Limitations

  • Crystallographic Tools : Both compounds’ structures were likely resolved using SHELXL and visualized via WinGX or ORTEP-3 , ensuring precise stereochemical assignments.
  • Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative studies must rely on structural and synthetic parallels.

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